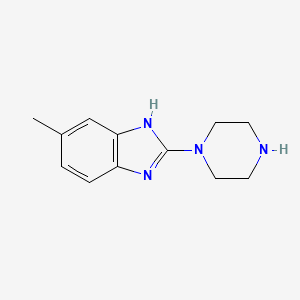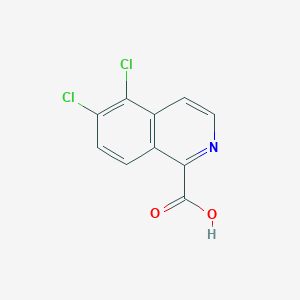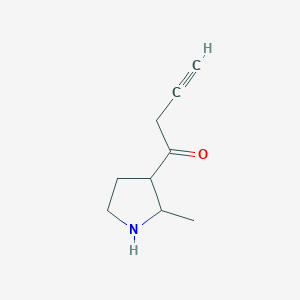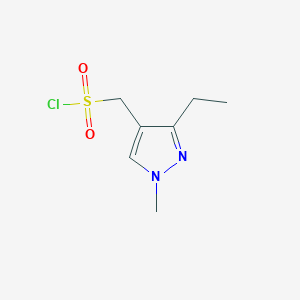![molecular formula C10H13BrN2O2 B13237901 4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a bromine atom, an ethyl group, and a bicyclic dioxane ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves several steps. One common method starts with the preparation of 4-bromopyrazole, which can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization: The bicyclic dioxane ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the bicyclic dioxane ring play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole include other bromopyrazole derivatives and bicyclic dioxane-containing compounds . What sets this compound apart is its unique combination of a bromine atom, an ethyl group, and a bicyclic dioxane ring, which imparts distinct chemical and biological properties . Other similar compounds may include:
- 4-Bromo-1-ethylpyrazole
- 4-Bromo-1-methylpyrazole
- 1-Ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole .
These compounds share structural similarities but differ in their specific substituents and overall reactivity.
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-5-(4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-13-8(7(11)4-12-13)10-5-14-6(2)9(10)15-10/h4,6,9H,3,5H2,1-2H3 |
Clé InChI |
UGUNLCPQRAUGNQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)Br)C23COC(C2O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


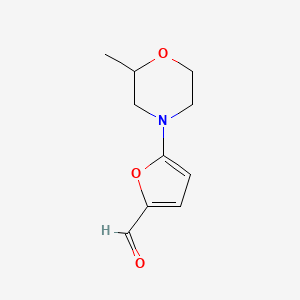

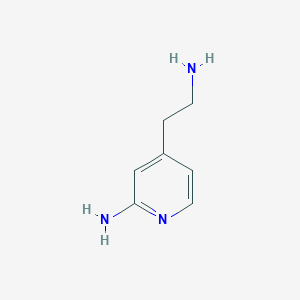

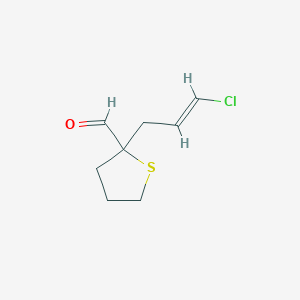
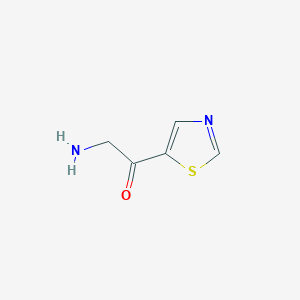

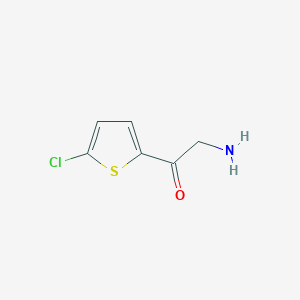
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)
![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)
